

isotopic composition (O, Fe, Mg) of natural olivine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B12688019*

[Get Quote](#)

An In-depth Technical Guide to the Isotopic Composition (O, Fe, Mg) of Natural **Olivine**

Abstract

Olivine, a primary silicate mineral of the Earth's upper mantle and a significant constituent of various meteorites and mafic to ultramafic rocks, serves as a powerful recorder of geological and cosmochemical processes.^{[1][2]} The analysis of stable isotopes of oxygen (O), iron (Fe), and magnesium (Mg) within natural **olivine** provides critical insights into the formation and evolution of planetary bodies, mantle dynamics, and magmatic differentiation. This technical guide details the isotopic systems of O, Fe, and Mg in **olivine**, presents a summary of their compositional variations in different geological settings, outlines the primary analytical methodologies, and illustrates the key geological processes that influence these isotopic signatures. This document is intended for researchers and scientists in geochemistry, planetary science, and materials science.

Isotopic Systems in Olivine

Stable isotope geochemistry of **olivine** relies on measuring the relative abundance of heavier and lighter isotopes of key elements. These variations, or fractionations, are driven by a variety of high- and low-temperature geological processes. Isotopic compositions are typically reported in delta (δ) notation in parts per thousand (‰) relative to a standard.

1.1 Oxygen (O) Isotopes Oxygen has three stable isotopes: ^{16}O , ^{17}O , and ^{18}O . The composition is most commonly expressed as $\delta^{18}\text{O}$, which compares the $^{18}\text{O}/^{16}\text{O}$ ratio of a sample to the

Vienna Standard Mean Ocean Water (VSMOW) standard. Oxygen isotopes in **olivine** are crucial for tracing the origin of magmas, identifying crustal contamination, and understanding processes in the protoplanetary disk.[3][4] For example, **olivine** crystallizing from mantle-derived magmas typically has a narrow range of $\delta^{18}\text{O}$ values (e.g., $\sim 5.2\text{\textperthousand}$), while deviations can indicate interaction with crustal materials or altered oceanic crust.[3][5]

1.2 Iron (Fe) Isotopes Iron has four stable isotopes, but geochemists primarily focus on the ratio of ^{56}Fe to ^{54}Fe ($\delta^{56}\text{Fe}$). The standard is typically IRMM-014. Iron isotopes are valuable for studying high-temperature processes such as planetary core formation, magmatic differentiation, and diffusion.[6][7] For instance, Fe isotopic fractionation during core formation at low pressures can lead to isotopically light silicate mantles, a signature that may be preserved in **olivine**.[6] Diffusion within **olivine** crystals can also induce significant Fe isotope fractionation.[7]

1.3 Magnesium (Mg) Isotopes Magnesium has three stable isotopes: ^{24}Mg , ^{25}Mg , and ^{26}Mg . Compositions are reported as $\delta^{25}\text{Mg}$ and $\delta^{26}\text{Mg}$ relative to the DSM-3 standard.[8] Magnesium isotopes in **olivine** are used to investigate mantle depletion and metasomatism, nebular processes in the early solar system, and magmatic differentiation.[9][10] Mantle metasomatism, for example, can cause a progressive increase in $\delta^{26}\text{Mg}$ in **olivine**.[9] Unlike processes at high temperatures which were not expected to cause significant mass-dependent fractionation, kinetic effects during diffusion can play an important role.[8][9]

Quantitative Isotopic Data of Natural Olivine

The isotopic composition of **olivine** varies depending on its geological origin. The following tables summarize typical ranges observed in different settings.

Table 1: Oxygen Isotope Composition of Natural Olivine

Geological Setting	$\delta^{18}\text{O}$ (‰, VSMOW)	Reference(s)
Mantle Peridotite (San Carlos)	5.2 - 5.3	[5][11]
Alkali Basalts (Liaodong Peninsula)	2.8 - 5.2	[3]
Olivine Melanogabbroites	5.3 - 5.9	[12]
Asteroid Bennu Samples	16O-rich signatures	[13]

| CR Chondrite Meteorites | -28 to +93 |[4] |

Table 2: Iron Isotope Composition of Natural Olivine

Geological Setting	$\delta^{56}\text{Fe}$ (‰, IRMM-014)	Reference(s)
Igneous Rocks (General)	~0	[7]
Hawaiian Basalts (Diffusion Zoned)	Up to 1.6‰ variation	[7]
Dunitic Achondrites	Reflects isotopically light source reservoirs	[6]

| Pallasites | Used to study core-mantle interface of asteroids |[14] |

Table 3: Magnesium Isotope Composition of Natural Olivine

Geological Setting	$\delta^{26}\text{Mg}$ (‰, DSM-3)	Reference(s)
"Accessible" Earth Mantle	-0.236 ± 0.006	[15]
Mantle Xenoliths (Overall)	-0.90 to +5.40	[9]
Pallasite Meteorites	-1.2 to +1.2 (relative to San Carlos)	[10]

| Hawaiian Basalts (Diffusion Zoned) | Up to 0.4‰ variation |[7] |

Experimental Protocols

Accurate determination of isotopic ratios in **olivine** requires sophisticated analytical techniques. The choice of method depends on the required spatial resolution and whether bulk or in-situ data is needed.

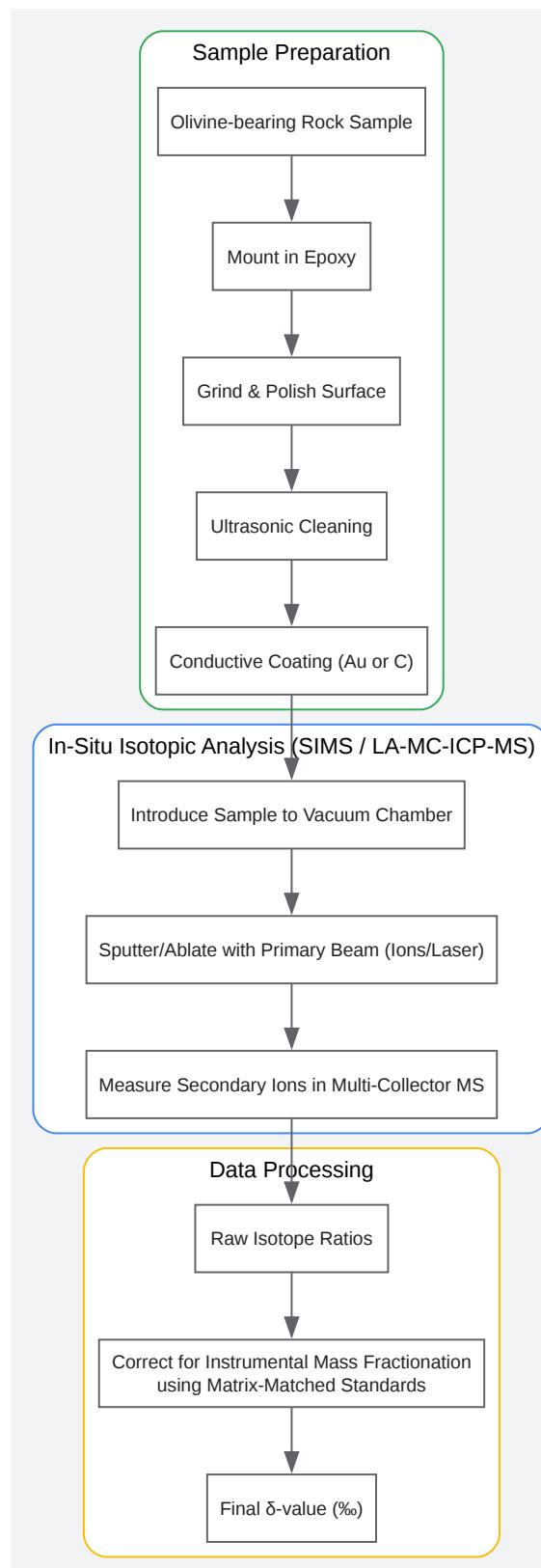
3.1 Sample Preparation for In-Situ Analysis For techniques like SIMS and LA-MC-ICP-MS, **olivine** grains are typically mounted in epoxy and polished to achieve a flat, smooth surface. [13][16] The mounts are then cleaned ultrasonically to remove contaminants and coated with a conductive material (e.g., gold or carbon) to prevent charge buildup during analysis.[13][16] Surface flatness is critical for high-precision isotopic analyses.[17]

3.2 Secondary Ion Mass Spectrometry (SIMS) SIMS is a premier technique for in-situ measurement of O and Mg isotopes at high spatial resolution (micrometer scale).[13][18]

- Principle: A focused primary ion beam (e.g., Cs^+ for oxygen, O_2^- for magnesium) sputters material from the sample surface.[13][19] The resulting secondary ions are accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio.
- Methodology:
 - Primary Beam: A Cs^+ or O_2^- primary beam is rastered over the sample surface.[13][19]
 - Secondary Ion Collection: Secondary ions (e.g., $^{16}\text{O}^-$, $^{17}\text{O}^-$, $^{18}\text{O}^-$) are collected simultaneously using multiple detectors (multicollection) to achieve high precision.[13]
 - Mass Fractionation Correction: SIMS analysis induces a large instrumental mass fractionation (IMF) that is sensitive to the chemical composition of the sample (matrix effect).[16][20] Therefore, it is critical to correct for this bias by analyzing a matrix-matched reference material (e.g., San Carlos **olivine**) of known isotopic composition alongside the unknown samples.[5][16]
- Precision: Reproducibility for $\delta^{26}\text{Mg}$ can be 0.2 - 0.3‰ (1 σ), while for $\delta^{18}\text{O}$ it can be <0.3‰. [5][18]

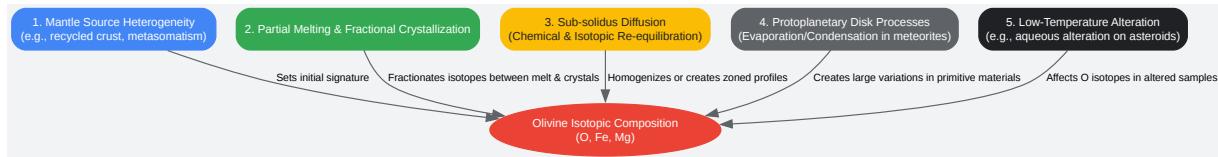
3.3 Laser Ablation Multi-Collector ICP-MS (LA-MC-ICP-MS) This technique is widely used for in-situ analysis of Fe and Mg isotopes.[21][22]

- Principle: A high-energy laser is focused on the sample surface, ablating a small amount of material. The resulting aerosol is transported by an inert gas (e.g., Helium) into the plasma of an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), where it is ionized. The ions are then measured in a multi-collector mass spectrometer.
- Methodology:
 - Ablation: An excimer or femtosecond laser is used to ablate material from the **olivine** surface.
 - Ionization & Measurement: The ablated particles are ionized in an argon plasma and the ion beams of different isotopes (e.g., ^{54}Fe , ^{56}Fe , ^{57}Fe) are measured simultaneously in Faraday cups.
 - Correction: Similar to SIMS, this method requires correction for instrumental mass bias using a standard-sample bracketing technique with matrix-matched **olivine** reference materials.[9]
- Precision: Uncertainties for $\delta^{26}\text{Mg}$ can be as low as 0.07‰ (2SD).[21]


3.4 Laser Fluorination This is a conventional high-precision technique for bulk analysis of the three oxygen isotopes in silicate minerals.[23][24]

- Principle: A mineral separate is heated with a CO₂ laser in the presence of a powerful fluorinating agent, such as bromine pentafluoride (BrF₅).[23] This liberates oxygen from the silicate structure.
- Methodology:
 - Reaction: Milligram-sized aliquots of purified **olivine** are placed in a sample chamber with BrF₅.[25] A CO₂ laser heats the sample, causing it to react and release O₂ gas.[23]
 - Purification: The extracted O₂ gas is passed through a series of cryogenic traps to remove unreacted fluorine compounds and other contaminants.[24]
 - Analysis: The purified O₂ gas is introduced into a dual-inlet isotope ratio mass spectrometer (IRMS) for analysis.[23]

- Precision: Reproducibility for $\delta^{18}\text{O}$ is typically better than 0.2‰ (2SD).[\[23\]](#)


Visualizing Workflows and Geological Influences

Understanding the relationship between geological processes and **olivine**'s isotopic signature, as well as the analytical workflow, can be clarified with diagrams.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in-situ isotopic analysis of **olivine**.

[Click to download full resolution via product page](#)

Caption: Geological processes influencing **olivine** isotopic composition.

Geological Processes and Isotopic Fractionation

The isotopic composition of natural **olivine** is not static; it is the result of numerous processes that impart distinct signatures.

- **Mantle Source Heterogeneity:** **Olivine** crystallizing from the mantle inherits the isotopic signature of its source region. Processes like mantle metasomatism (alteration by fluids or melts) can introduce isotopically distinct components, leading to significant variations in **olivine** Mg isotopes.^{[8][9]} Similarly, the recycling of oceanic crust into the mantle can create domains with anomalous oxygen isotope compositions that are then sampled by magmas.^[3]
- **Partial Melting and Fractional Crystallization:** During the melting of mantle rock and the subsequent crystallization of magma, isotopes can be fractionated between the melt and solid phases (like **olivine**). While equilibrium fractionation at high magmatic temperatures is often small, it can be significant. For example, there is a small but measurable equilibrium fractionation of Mg isotopes between **olivine** and melt, which can lead to evolved lavas having heavier Mg isotopic compositions after extensive **olivine** removal.^{[15][26]}
- **Sub-solidus Diffusion:** After crystallization, **olivine** crystals can re-equilibrate with their surrounding melt or adjacent minerals. The diffusion of elements like Fe and Mg is a kinetic process where lighter isotopes move faster, leading to significant isotopic fractionation. This process can create zoned isotopic profiles within single **olivine** crystals and is a powerful tool for determining the timescales of magmatic processes.^[7]

- Protoplanetary Disk Processes: **Olivine** found in primitive meteorites can record processes from the early solar system. Evaporation and condensation events in the solar nebula can cause large mass-dependent fractionation of Mg and O isotopes, leading to compositions vastly different from terrestrial **olivine**.^{[4][13]}

Conclusion

The isotopic compositions of oxygen, iron, and magnesium in natural **olivine** are robust tracers of a wide array of geological and cosmochemical processes. High-precision in-situ analytical techniques, such as SIMS and LA-MC-ICP-MS, have become indispensable tools, though they require careful correction for instrumental and matrix effects using well-characterized reference materials. The data derived from these analyses provide fundamental constraints on the composition of planetary mantles, the dynamics of magma plumbing systems, and the primordial nature of the solar system. Continued development in analytical capabilities and a deeper understanding of fractionation mechanisms will further unlock the rich repository of information stored within the crystal lattice of **olivine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]
- 2. Olivine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hou.usra.edu [hou.usra.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gemoc.mq.edu.au [gemoc.mq.edu.au]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hou.usra.edu [hou.usra.edu]
- 14. lpi.usra.edu [lpi.usra.edu]
- 15. iris.cnr.it [iris.cnr.it]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Magnesium isotopic analysis in Olivine with CAMECA Large Geometry SIMS [cameca.com]
- 19. hou.usra.edu [hou.usra.edu]
- 20. researchgate.net [researchgate.net]
- 21. High precision analysis of Mg isotopic composition in olivine by laser ablation MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of a new olivine reference material by a novel method for in situ iron and magnesium isotope analyses using laser ablation MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 23. repository.kopri.re.kr [repository.kopri.re.kr]
- 24. ntrs.nasa.gov [ntrs.nasa.gov]
- 25. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 26. Equilibrium olivine-melt Mg isotopic fractionation explains high $\delta^{26}\text{Mg}$ values in arc lavas | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- To cite this document: BenchChem. [isotopic composition (O, Fe, Mg) of natural olivine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12688019#isotopic-composition-o-fe-mg-of-natural-olivine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com